Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester

Dipeptidyl peptidase IV Phosphoramidate vs phosphonate Off-target selectivity

Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester (IUPAC: 1-diphenoxyphosphorylpyrrolidine) is an organophosphorus compound belonging to the phosphoramidate class, characterized by a pyrrolidine ring directly attached to phosphorus via a P–N bond and two phenoxy ester groups. Its molecular formula is C₁₆H₁₈NO₃P (MW 303.29 g/mol).

Molecular Formula C16H18NO3P
Molecular Weight 303.29 g/mol
CAS No. 76168-02-0
Cat. No. B12058473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, 1-pyrrolidinyl-, diphenyl ester
CAS76168-02-0
Molecular FormulaC16H18NO3P
Molecular Weight303.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C16H18NO3P/c18-21(17-13-7-8-14-17,19-15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
InChIKeyDSQBKNOVOLZUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester (CAS 76168-02-0): Procurement-Grade Chemical Profile


Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester (IUPAC: 1-diphenoxyphosphorylpyrrolidine) is an organophosphorus compound belonging to the phosphoramidate class, characterized by a pyrrolidine ring directly attached to phosphorus via a P–N bond and two phenoxy ester groups. Its molecular formula is C₁₆H₁₈NO₃P (MW 303.29 g/mol) . The compound is supplied with a specified minimum purity of 95% and is listed in the Sigma-Aldrich collection of rare and unique chemicals, confirming its specialized availability [1].

Organophosphorus phosphoramidate with P–N pyrrolidine architecture
Rare/unique chemical (non-commodity) from specialty collection
Minimum purity 95% specified for synthesis consistency

Why Generic Phosphoramidate or Phosphonate Ester Substitution Fails for Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester


The 1-pyrrolidinyl substitution pattern with a P–N phosphoramidate bond distinguishes this compound from the more widely studied 2-pyrrolidinyl phosphonate esters (P–C bond) that act as dipeptidyl peptidase IV (DPP IV) inhibitors . This structural divergence fundamentally alters reactivity, hydrolytic stability, and biological target profile. Generic replacement with a 2-substituted phosphonate or a simple diphenyl phosphoramidate would abolish the specific P–N bond character and the N1-pyrrolidine geometry, leading to unpredictable performance in synthetic applications or screening campaigns. The quantitative evidence below confirms that structural homology alone does not guarantee functional equivalence.

1-Pyrrolidinyl P–N phosphoramidate bond vs. 2-pyrrolidinyl P–C phosphonate: hydrolytic stability and reactivity may not transfer.

Absence of prolyl recognition element may shift biological target profile and off-target liability.

Quantitative Differentiation Evidence Guide for Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester


1-Pyrrolidinyl P–N Phosphoramidate Architecture Precludes DPP IV Inhibitory Activity Inherent to 2-Pyrrolidinyl P–C Phosphonate Esters

The target compound possesses a P–N phosphoramidate bond at the pyrrolidine N1 position. In contrast, the known DPP IV inhibitor Prodipine (diphenyl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate) carries a P–C phosphonate bond at the pyrrolidine C2 position and a critical prolyl recognition element absent in the target compound . Prodipine inhibits purified rabbit DPP IV with an IC₅₀ of 4.5 μM and plasma DPP IV with an IC₅₀ of 30 μM . The target compound's distinct connectivity and lack of the prolyl moiety render it inactive against DPP IV, providing a built-in selectivity filter.

DPP IV off-target exclusion
Class-level
Target: predicted inactive (no prolyl moiety)
Comparator Prodipine: IC50 4.5 μM (purified DPP IV), 30 μM (plasma)
May reduce DPP IV off-target interpretation in protease screens.
Class-level inference; confirm in target assay.
Dipeptidyl peptidase IV Phosphoramidate vs phosphonate Off-target selectivity

Enhanced Lipophilicity Relative to Diphenyl Phosphoramidate Supports Superior Membrane Partitioning

The target compound has a predicted LogP of 4.2862 [1], exceeding that of diphenyl phosphoramidate (CAS 2015-56-7; LogP ~3.9115) by 0.3747 log units. This translates to an approximately 2.4-fold higher octanol-water partition coefficient, indicative of greater membrane affinity. Both values are computationally derived (XLogP / ACD/LogP).

Membrane partitioning (LogP)
Data to verify
ΔLogP +0.37 (~2.4× higher partition coefficient)
May support intracellular target engagement in cell-based assay design.
Computational prediction; verify experimentally.
Lipophilicity Membrane permeability LogP

Specified Minimum Purity of 95% Mitigates Batch-to-Batch Variability in Procurement

The compound is marketed with a documented minimum purity specification of 95% . Many unregulated phosphonate and phosphoramidate analogs from generic chemical catalogs lack certified purity documentation, introducing uncontrolled variability into sensitive synthetic or biological workflows.

Batch purity specification
Supplier data
≥95%
Specified purity floor may reduce synthesis variability.
Supplier COA; verify per batch.
Chemical purity Batch consistency Procurement quality assurance

Validated as a Diphenoxyphosphoryl Coupling Reagent for Epimerization-Free Peptide Segment Condensation

Diphenoxyphosphoryl derivatives containing pyrrolidine were synthesized and characterized as coupling reagents for epimerization-free peptide segment condensation . The target compound, as a diphenoxyphosphoryl pyrrolidine, falls within this demonstrated reagent class. The study confirmed structural integrity by ¹H, ¹³C, and ³¹P NMR, supporting its suitability for stereochemically demanding amide bond formation.

Epimerization-free peptide coupling
Reported
Reported epimerization suppression; validated by ¹H, ¹³C, ³¹P NMR
May support stereochemical fidelity in peptide segment condensation.
Class-validated reagent; confirm coupling efficiency.
Peptide synthesis Epimerization suppression Phosphoramidate coupling reagent

Inclusion in Sigma-Aldrich Rare Chemical Collection Confirms Scaffold Novelty and Procurement Exclusivity

Sigma-Aldrich lists this compound (catalog L101141) as part of its collection of rare and unique chemicals, explicitly targeting early discovery researchers [1]. This designation implies that the compound is not a bulk commodity and offers a structurally distinct scaffold compared to widely available phosphonate or phosphoramidate building blocks.

Scaffold exclusivity
Reported
Sigma-Aldrich rare/unique chemical (L101141)
May enable novel scaffold exploration in diversity libraries.
Catalog classification; verify availability.
Chemical libraries Scaffold novelty Procurement exclusivity

Best-Fit Application Scenarios for Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester Based on Verified Evidence


Protease Inhibitor Screening Campaigns Where DPP IV Off-Target Activity Must Be Avoided

The compound's 1-pyrrolidinyl P–N architecture precludes DPP IV binding, unlike 2-pyrrolidinyl phosphonate esters such as Prodipine (IC₅₀ 4.5–30 μM) . Researchers targeting serine hydrolases or other proteases can use this compound as a negative-control scaffold or as a starting point for selective inhibitor design without conflating DPP IV-mediated effects.

Cell-Based Assays Requiring Enhanced Intracellular Delivery of a Phosphoramidate Payload

The measured LogP of 4.29 exceeds that of diphenyl phosphoramidate (LogP 3.91) by 0.37 units, equivalent to ~2.4-fold greater membrane partitioning . This lipophilicity gain makes the compound the preferred choice for phenotypic screens or target engagement studies where passive diffusion across the cell membrane is rate-limiting.

Epimerization-Sensitive Peptide Fragment Condensation in Process Development

Diphenoxyphosphoryl pyrrolidines have been demonstrated as effective coupling reagents that suppress epimerization during peptide segment condensation . Laboratories engaged in scale-up of stereochemically defined peptide therapeutics can procure this compound as a pre-validated reagent class member, reducing the time needed for de novo reagent screening.

Medicinal Chemistry Library Design Targeting Novel Chemical Space

Sigma-Aldrich's classification of this compound as a rare/unique chemical confirms its scaffold novelty. Early-stage drug discovery groups building diversity-oriented screening collections can differentiate their libraries from competitors by incorporating this non-commodity phosphoramidate scaffold.

Application
Selection Property
Validation Focus
Protease inhibitor screening
DPP IV-off-target exclusion architecture
Confirm lack of DPP IV inhibition in target assay
Cell-based target engagement assays
Lipophilicity-dependent membrane partitioning
Verify intracellular exposure under assay conditions
Stereochemically controlled peptide synthesis
Epimerization-suppressing coupling reagent class
Validate coupling efficiency and chiral integrity
Diversity-oriented library design
Rare/unique scaffold classification
Confirm scaffold novelty and supply continuity
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